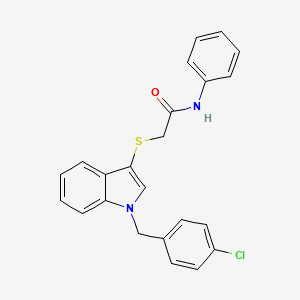

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide

Description

2-((1-(4-Chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a synthetic indole derivative characterized by a thioether bridge linking the indole core to an acetamide moiety. The indole nitrogen is substituted with a 4-chlorobenzyl group, while the acetamide nitrogen is attached to a phenyl ring. This compound belongs to a class of molecules designed for biological activity modulation, particularly in antiviral and anticancer contexts . Its structural uniqueness lies in the combination of the chlorinated benzyl group, thioether linkage, and aromatic acetamide substituent, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)28-16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUNIRJMPNFFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

Thioether Formation: The indole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the thioether linkage.

Acetamide Formation: Finally, the thioether-indole compound is reacted with phenylacetyl chloride to form the desired acetamide product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium.

Scientific Research Applications

Overview

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a complex organic compound characterized by the presence of indole, thioether, and acetamide functional groups. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

The compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance efficacy against specific biological targets. Notably, compounds with similar structures have demonstrated promising results in:

- Antiviral Activity : Indole derivatives are known to exhibit antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

- Anticancer Activity : The indole moiety is linked to various anticancer mechanisms, including apoptosis induction and inhibition of tumor growth.

Organic Synthesis

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can act as an intermediate in the synthesis of more complex molecules. This role is crucial in constructing diverse chemical libraries that are essential for drug discovery.

Material Science

The unique structural characteristics of this compound position it as a potential candidate for developing novel materials with specific electronic or optical properties. Research into its physical properties could lead to applications in sensors or light-emitting devices.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide. Research findings indicate:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity.

- Biofilm Inhibition : These compounds demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics such as Ciprofloxacin.

| Compound | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| This compound | 0.22 - 0.25 | Significant reduction compared to Ciprofloxacin |

Other Biological Activities

The compound has been associated with various biological activities, including:

- Anti-inflammatory : Indole derivatives often exhibit anti-inflammatory effects, which could be beneficial for treating inflammatory diseases.

- Antidiabetic and Antimalarial : Preliminary studies suggest potential applications in managing diabetes and malaria.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether and acetamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings and Structure-Activity Relationships (SAR)

Thioether vs. Sulfinyl/Sulfonyl/Oxo Modifications

- Antiviral derivatives (e.g., 1-HB-63) with sulfinyl groups (S=O) exhibit improved activity against RSV and IAV, suggesting oxidation state influences target binding .

- Sulfonyl () : The sulfonyl group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce bioavailability. The 2-chlorobenzyl substitution here alters steric interactions compared to the 4-chlorobenzyl group in the target compound.

- Oxo (Indibulin, Compound 12) : Replacement with a ketone reduces lipophilicity, impacting cellular uptake. Indibulin’s pyridinyl acetamide enhances interactions with tubulin, demonstrating how nitrogen-containing aromatic groups optimize anticancer activity .

Substituent Effects on the Indole Core

- 4-Chlorobenzyl Group : This substituent in the target compound enhances hydrophobic interactions with target proteins. Analog 4a () incorporates an additional indol-3-yl group, which may increase π-π stacking but could introduce steric hindrance.

- 2-Chlorobenzyl () : Substitution at the 2-position on the benzyl group may alter binding pocket compatibility due to spatial differences.

Acetamide Nitrogen Modifications

- Phenyl vs. Heteroaromatic (Pyridinyl, Quinolinyl): The phenyl group in the target compound offers simplicity and moderate hydrophobicity. Pyridinyl (4a, Indibulin) and quinolinyl (Compound 12) substituents introduce basic nitrogen atoms, facilitating hydrogen bonding and cation-π interactions with biological targets .

Pharmacodynamic and Pharmacokinetic Considerations

- Antiviral Activity : Sulfinyl derivatives (e.g., 1-HB-63) show superior inhibition of RSV and IAV compared to the thioether-based target compound, likely due to enhanced electrophilicity and target engagement .

- Solubility and Bioavailability : Sulfonyl and pyridinyl-containing analogs () may have improved aqueous solubility but reduced blood-brain barrier penetration compared to the more lipophilic thioether compound.

Biological Activity

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide, also known as a thioether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an indole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant activities based on recent research findings.

Synthesis

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide typically involves several key steps:

- Formation of the Indole Derivative : The indole is synthesized via Fischer indole synthesis.

- Thioether Formation : The indole derivative is reacted with 4-chlorobenzyl chloride to introduce the thioether linkage.

- Acetamide Formation : The final step involves reacting the thioether-indole compound with phenylacetyl chloride to yield the target acetamide.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class showed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .

- Biofilm Inhibition : These compounds also demonstrated significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

| Compound | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide | 0.22 - 0.25 | Significant reduction compared to Ciprofloxacin |

Anticancer Activity

The anticancer potential of related indole derivatives has been explored extensively:

- Cell Viability : Studies indicate that these compounds can alter cell morphology and significantly reduce viability in cancer cell lines such as MCF-7, with IC50 values reported around 225 µM for similar derivatives .

- Mechanism of Action : The mechanism often involves apoptosis induction and cell cycle arrest in the S phase, suggesting a targeted approach to cancer treatment .

Anti-inflammatory Activity

Compounds derived from this structure have shown promising anti-inflammatory effects:

- Cytokine Inhibition : Inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6 have been documented, with reductions of up to 89% compared to control treatments .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Indole Derivative | 78% | 89% |

Case Studies

A notable case study involved the evaluation of several derivatives in a series of biological assays:

- Antimicrobial Evaluation : A comparative study highlighted that certain derivatives exhibited superior activity against resistant strains of bacteria.

- Anticancer Efficacy : In vivo studies demonstrated that these compounds significantly inhibited tumor growth in mouse models, suggesting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.